N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
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Properties
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-(4-ethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6.ClH/c1-2-15-5-9-17(10-6-15)23-19-25-20(24-18-11-7-16(22)8-12-18)27-21(26-19)28-13-3-4-14-28;/h5-12H,2-4,13-14H2,1H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIECVLLPTZVAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a triazine ring substituted with chlorophenyl and ethylphenyl groups, as well as a pyrrolidinyl moiety. The molecular formula is CHClN and it has a molecular weight of approximately 365.86 g/mol.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The triazine core is known to engage in hydrogen bonding and π-π stacking interactions, which may facilitate binding to target biomolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the triazine family. In particular, this compound has shown promising antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine | MDA-MB231 (triple-negative breast cancer) | 0.06 |
| N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine | DU145 (prostate cancer) | 0.04 |
| N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine | MCF7 (hormone-dependent breast cancer) | >20 |
The compound demonstrated selective inhibition of the MDA-MB231 cell line while showing reduced efficacy against hormone-dependent lines like MCF7 . This selectivity suggests that the compound may target pathways more active in aggressive cancer types.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly influence the biological activity of triazines. For instance:
- Electron-donating groups in the para position of one phenyl ring enhance anticancer activity.
- The presence of halogen substituents also appears to affect potency positively .
Case Studies
In a study evaluating a library of triazines for their antiproliferative properties against breast cancer cell lines, compounds similar to N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine were found to inhibit cell growth effectively. Notably:
- The most potent derivatives exhibited IC values below 0.1 µM against MDA-MB231 cells.
These findings underscore the potential for further development of this compound class in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
